5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20461112
InChI: InChI=1S/C13H9N5O4/c14-17-16-6-1-2-7-8(5-6)13(22)18(12(7)21)9-3-4-10(19)15-11(9)20/h1-2,5,9H,3-4H2,(H,15,19,20)
SMILES:
Molecular Formula: C13H9N5O4
Molecular Weight: 299.24 g/mol

5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

CAS No.:

Cat. No.: VC20461112

Molecular Formula: C13H9N5O4

Molecular Weight: 299.24 g/mol

* For research use only. Not for human or veterinary use.

5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione -

Specification

Molecular Formula C13H9N5O4
Molecular Weight 299.24 g/mol
IUPAC Name 5-azido-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Standard InChI InChI=1S/C13H9N5O4/c14-17-16-6-1-2-7-8(5-6)13(22)18(12(7)21)9-3-4-10(19)15-11(9)20/h1-2,5,9H,3-4H2,(H,15,19,20)
Standard InChI Key JVVGPGVAUOFYCM-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N=[N+]=[N-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 5-azido-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, reflects its core components:

  • An isoindole-1,3-dione backbone (phthalimide) substituted at position 2 with a 2,6-dioxopiperidin-3-yl group.

  • An azido group (N3-\text{N}_{3}) at position 5 of the isoindole ring.

Key molecular identifiers include:

PropertyValue
Molecular FormulaC13H9N5O4\text{C}_{13}\text{H}_{9}\text{N}_{5}\text{O}_{4}
Molecular Weight299.24 g/mol
Canonical SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N=[N+]=[N-]
InChI KeyJVVGPGVAUOFYCM-UHFFFAOYSA-N

The azido group introduces unique reactivity, including potential for click chemistry applications, while the dioxopiperidine moiety is associated with biological interactions, such as binding to cereblon in ubiquitin ligase complexes .

Synthesis and Analytical Characterization

Synthetic Pathways

While no explicit synthesis protocol for this compound is documented, its preparation likely involves multi-step organic transformations common to phthalimide derivatives:

  • Formation of the Phthalimide Core: Nitration or azidation of a pre-functionalized phthalic anhydride precursor.

  • Introduction of the Piperidine-2,6-dione Group: Condensation of 3-aminopiperidine-2,6-dione with the azido-substituted phthalimide intermediate .

A hypothetical route could involve:

  • Step 1: Azidation of 5-nitroisoindoline-1,3-dione via nucleophilic substitution with sodium azide.

  • Step 2: Reductive amination to attach the 2,6-dioxopiperidin-3-yl group, followed by cyclization.

Analytical Data

The compound’s structural verification relies on spectroscopic methods:

  • IR Spectroscopy: Peaks at ~2100 cm1^{-1} (azide stretch), 1700–1750 cm1^{-1} (carbonyl groups).

  • 1H^{1}\text{H} NMR: Distinct signals for the piperidine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 299.24 (M+^{+}).

Application AreaRationale
OncologyPotential cereblon-mediated degradation of oncoproteins (e.g., IKZF1/3).
Inflammatory DiseasesModulation of TNF-α and IL-1β, akin to thalidomide derivatives .
Chemical BiologyAzide-alkyne cycloaddition for labeling or conjugation.

Research Prospects and Challenges

Unanswered Questions

  • Stability in Biological Systems: How does the azido group affect pharmacokinetics (e.g., metabolic clearance)?

  • Target Engagement: Does the compound bind cereblon or other targets implicated in immunomodulation?

Future Directions

  • Click Chemistry Applications: Conjugation with alkynes for antibody-drug conjugates (ADCs).

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the azido and dioxopiperidine groups.

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